Boronic acid, phenyl-, dimethyl ester

Catalog No.
S1510586
CAS No.
13471-35-7
M.F
C8H11BO2
M. Wt
149.98 g/mol
Availability
In Stock
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Boronic acid, phenyl-, dimethyl ester

CAS Number

13471-35-7

Product Name

Boronic acid, phenyl-, dimethyl ester

IUPAC Name

dimethoxy(phenyl)borane

Molecular Formula

C8H11BO2

Molecular Weight

149.98 g/mol

InChI

InChI=1S/C8H11BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

MJMJJGCCNUPJBI-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(OC)OC

Synonyms

Boronic acid,phenyl-dimethyl ester

Canonical SMILES

B(C1=CC=CC=C1)(OC)OC

Boronic acid, phenyl-, dimethyl ester (CAS 13471-35-7) is an organoboron compound where the hydroxyl groups of phenylboronic acid are replaced by methoxy groups. This esterification significantly alters the compound's physical and chemical properties compared to the parent acid. Generally, boronic esters are utilized in synthetic chemistry to improve stability, handling, and purification characteristics over their corresponding boronic acids, which can be prone to dehydration into boroxine anhydrides. [REFS-1, REFS-2] They serve as crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. [3]

Direct substitution of Phenylboronic acid, dimethyl ester with its parent phenylboronic acid or bulkier esters like the pinacol ester can lead to significant process variability and failure. The free acid is susceptible to dehydration, forming cyclic boroxine anhydrides, which complicates stoichiometry and can reduce reaction yields. [1] Conversely, the dimethyl ester offers a different reactivity profile; its lower steric bulk compared to pinacol esters can lead to faster reaction kinetics in certain catalytic systems. [2] These differences in stability, solubility in anhydrous organic solvents, and transmetalation rates mean that each reagent requires specifically optimized conditions, making them non-interchangeable for reproducible, high-yield synthetic protocols. [3]

Accelerated Transmetalation Rate in Suzuki-Miyaura Coupling vs. Phenylboronic Acid

In a kinetic study of pre-transmetalation intermediates in the Suzuki-Miyaura reaction, the dimethyl boronic ester derivative demonstrated a significantly faster rate of product formation compared to the parent arylboronic acid. The dimethyl ester complex led to a 21-fold rate increase in the formation of the cross-coupling product relative to the arylboronic acid complex under the same conditions. [1] This suggests that the electronic properties of the dimethyl ester facilitate a more rapid transmetalation step, a key advantage for process efficiency.

Evidence DimensionFirst-order rate constant of cross-coupling product formation
Target Compound DataRate increase of 21-fold (relative to arylboronic acid complex)
Comparator Or BaselineArylboronic acid complex (Rate = 1x)
Quantified Difference21x faster
ConditionsSuzuki-Miyaura reaction conditions as described in the study, formation of cross-coupling product from pre-formed palladium complexes at -30 °C.

For time-sensitive industrial syntheses or high-throughput screening, a 21-fold increase in the rate of a key reaction step can substantially reduce batch times and increase throughput.

Improved Handling and Stability Profile Compared to Phenylboronic Acid

Phenylboronic acid is known to be susceptible to dehydration, which leads to the formation of its cyclic trimer anhydride, boroxine. This process complicates accurate weighing and stoichiometry in reactions. [1] Boronic esters, including the dimethyl ester, are generally more stable and less prone to this decomposition pathway, facilitating easier handling, purification by chromatography, and storage. [2] While acyclic esters like the dimethyl ester are susceptible to hydrolysis, they are stable under the anhydrous conditions typical of many cross-coupling setups, providing a process advantage over the free acid. [3]

Evidence DimensionStability to Dehydration/Boroxine Formation
Target Compound DataStable; does not form boroxines
Comparator Or BaselinePhenylboronic acid (Prone to dehydration to form cyclic boroxine anhydrides)
Quantified DifferenceQualitatively higher stability against dehydration
ConditionsStandard laboratory storage and handling conditions.

Procuring the dimethyl ester minimizes reagent degradation and avoids the need for special handling or pre-reaction analysis to account for boroxine content, leading to more reproducible and reliable synthetic outcomes.

Lower Steric Hindrance Compared to Pinacol Esters, Enabling Facile Complex Formation

Kinetic studies have shown that less sterically hindered boronic esters facilitate faster transmetalation. For example, the dimethyl boronic ester was observed to form pre-transmetalation complexes readily, in contrast to the bulkier pinacol boronic ester which showed slow formation of the cross-coupling product without a discretely observable intermediate under the studied conditions. [1] This suggests the smaller methoxy groups of the dimethyl ester present a lower steric barrier for interaction with the palladium catalyst center.

Evidence DimensionObservation of Pre-transmetalation Intermediate
Target Compound DataReadily forms observable pre-transmetalation complexes
Comparator Or BaselinePinacol boronic ester (No discretely observable intermediate, slow product formation)
Quantified DifferenceQualitative difference in reaction intermediate formation and rate
ConditionsLow-temperature NMR studies of palladium complex reactions.

In syntheses where catalytic efficiency is limited by steric factors, selecting the less bulky dimethyl ester over a pinacol ester can be critical for achieving acceptable reaction rates and yields.

High-Throughput Synthesis and Process Optimization

The significantly accelerated reaction kinetics, up to 21 times faster than the free acid, make this compound a strong candidate for automated synthesis platforms and industrial processes where minimizing reaction time is critical for economic viability and equipment utilization. [1]

Sterically Congested Suzuki-Miyaura Couplings

For coupling reactions involving sterically demanding substrates or catalysts, the lower steric profile of the dimethyl ester compared to the widely used pinacol ester provides a distinct advantage, potentially enabling reactions that are sluggish or fail with bulkier boron reagents. [2]

Workflows Demanding High Reagent Purity and Reproducibility

The enhanced stability against dehydration to boroxines makes the dimethyl ester a more reliable reagent than phenylboronic acid. This is crucial for applications where precise stoichiometry is necessary to ensure high purity of the final product and batch-to-batch consistency. [3]

Other CAS

13471-35-7

Wikipedia

Boronic acid, phenyl-, dimethyl ester

Dates

Last modified: 08-15-2023

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